molecular formula C12H9FN2O2S B12494976 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide

Cat. No.: B12494976
M. Wt: 264.28 g/mol
InChI Key: BYWYKHRGCOCRDK-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide is a heterocyclic compound that features a unique combination of a pyrrole ring fused with a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide typically involves the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole . This reaction is facilitated by intramolecular cyclization, often catalyzed by bases such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine atom and other substituents on the benzothiazine ring can be replaced with different groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often employ nucleophiles or electrophiles under conditions that favor the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of fluorine-free analogs.

Mechanism of Action

The mechanism of action of 7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide is unique due to its specific combination of a fluorine atom, a nitrile group, and the fused pyrrole-benzothiazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H9FN2O2S

Molecular Weight

264.28 g/mol

IUPAC Name

7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile

InChI

InChI=1S/C12H9FN2O2S/c13-8-3-4-10-11(6-8)18(16,17)12(7-14)9-2-1-5-15(9)10/h3-4,6H,1-2,5H2

InChI Key

BYWYKHRGCOCRDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(S(=O)(=O)C3=C(N2C1)C=CC(=C3)F)C#N

Origin of Product

United States

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